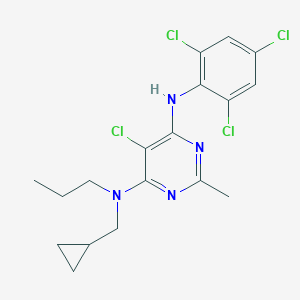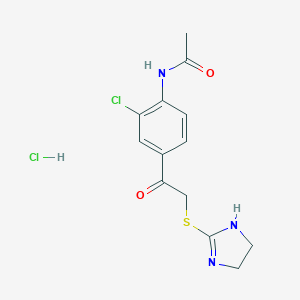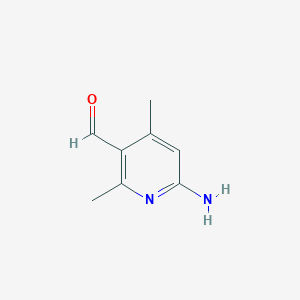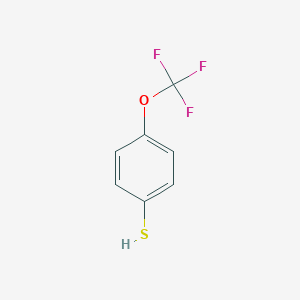
(E)-3-pyridin-4-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Pyridinyl)acrylamide: is an organic compound that features a pyridine ring attached to an acrylamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyridine and acrylamide functional groups allows for diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Pyridinyl)acrylamide typically involves the reaction of 4-pyridinecarboxaldehyde with acrylamide in the presence of a base. One common method includes the use of a condensation reaction where the aldehyde group of 4-pyridinecarboxaldehyde reacts with the amide group of acrylamide under basic conditions to form the desired product.
Industrial Production Methods: While specific industrial production methods for 3-(4-Pyridinyl)acrylamide are not widely documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This could include the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-(4-Pyridinyl)acrylamide can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form various derivatives, including reduced pyridine rings.
Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted acrylamide derivatives.
Applications De Recherche Scientifique
Chemistry: 3-(4-Pyridinyl)acrylamide is used as a building block in organic synthesis. It can be incorporated into more complex molecules through various chemical reactions, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a ligand in binding studies. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine: The compound’s structure suggests potential pharmacological activity. Research is ongoing to explore its use as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, 3-(4-Pyridinyl)acrylamide can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of 3-(4-Pyridinyl)acrylamide in biological systems involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the acrylamide moiety can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-(2-Pyridinyl)acrylamide: Similar structure but with the pyridine ring attached at the 2-position.
3-(4-Chlorophenyl)acrylamide: Features a chlorophenyl group instead of a pyridinyl group.
3-(4-Methylpyridin-2-yl)acrylamide: Contains a methyl-substituted pyridine ring.
Uniqueness: 3-(4-Pyridinyl)acrylamide is unique due to the specific positioning of the pyridine ring, which influences its chemical reactivity and biological activity. The presence of the pyridine ring at the 4-position allows for distinct interactions with biological targets compared to its isomers or analogs.
Propriétés
Numéro CAS |
180526-67-4 |
|---|---|
Formule moléculaire |
C8H8N2O |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
(E)-3-pyridin-4-ylprop-2-enamide |
InChI |
InChI=1S/C8H8N2O/c9-8(11)2-1-7-3-5-10-6-4-7/h1-6H,(H2,9,11)/b2-1+ |
Clé InChI |
ZECBTQHPPSOJPN-OWOJBTEDSA-N |
SMILES isomérique |
C1=CN=CC=C1/C=C/C(=O)N |
SMILES |
C1=CN=CC=C1C=CC(=O)N |
SMILES canonique |
C1=CN=CC=C1C=CC(=O)N |
Synonymes |
2-Propenamide,3-(4-pyridinyl)-,(E)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B63164.png)
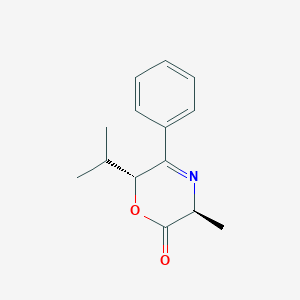
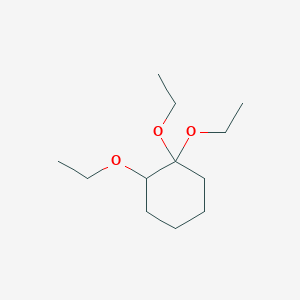
![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B63168.png)

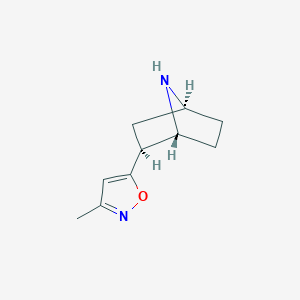
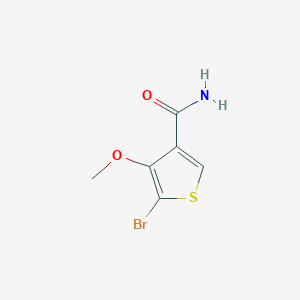

![1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B63184.png)
